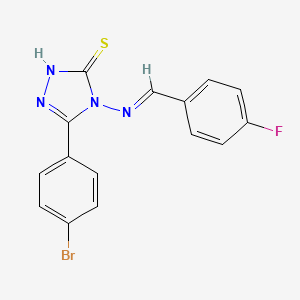

(E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Beschreibung

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole core substituted with a thiol group at position 2. The specific substituents include:

- 4-Bromophenyl at position 5: Enhances lipophilicity and influences electronic properties through bromine's electron-withdrawing effect.

Synthesis typically involves condensation of 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with 4-fluorobenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN4S/c16-12-5-3-11(4-6-12)14-19-20-15(22)21(14)18-9-10-1-7-13(17)8-2-10/h1-9H,(H,20,22)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZKJUVYJIUTLO-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride.

Formation of the Fluorobenzylideneamino Group: This step involves the condensation of 4-fluorobenzaldehyde with the triazole derivative to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is particularly significant as triazole derivatives are known to inhibit various enzymes and biological pathways.

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The Schiff base moiety can interact with nucleophiles in biological systems, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly substituent-dependent. Key analogues include:

Substituent Impact :

- Electron-withdrawing groups (e.g., Br, NO2, CF3) increase stability and lipophilicity, improving membrane permeability .

- Halogenated benzylidenes (e.g., 4-F, 4-Cl) enhance antibacterial and anticancer activities via halogen bonding .

- Bulkier substituents (e.g., naproxen, phenoxy) may reduce solubility but improve target specificity .

Antimicrobial Activity

- Target Compound : Exhibits anti-tubercular activity (MIC = 20 µg/mL) but lacks data against other pathogens .

- Metal Complex Analogues : Schiff base metal complexes (e.g., Cu(II), Co(II)) show broad-spectrum antimicrobial effects, with % inhibition >70% against E. coli and S. aureus .

- 4-Chlorobenzylidene Derivative : Higher cLogP correlates with improved Gram-negative bacterial inhibition .

Anticancer Activity

Physicochemical and Drug-Likeness Properties

Key Observations :

- Naproxen-based derivatives balance lipophilicity and solubility, making them promising drug candidates .

Biologische Aktivität

(E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, a bromophenyl group, and a fluorobenzylideneamino group. The synthesis typically involves:

- Formation of the Triazole Ring : Through cyclization reactions using hydrazine derivatives.

- Introduction of the Bromophenyl Group : Via nucleophilic substitution with 4-bromobenzyl chloride.

- Formation of the Fluorobenzylideneamino Group : Achieved by condensing 4-fluorobenzaldehyde with the triazole derivative to form a Schiff base.

Anticancer Properties

Numerous studies have reported the anticancer potential of triazole derivatives. For instance, a study tested various derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds bearing similar structures exhibited significant cytotoxicity, particularly against melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | IGR39 | TBD |

| Other derivatives | MDA-MB-231 | ~100 |

| Other derivatives | Panc-1 | ~100 |

Note: TBD indicates that specific IC50 values for this compound need to be established in further studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to inhibit various pathogens, including bacteria and fungi. Research indicates that compounds with thiol functional groups tend to exhibit enhanced antimicrobial activity compared to their non-thiol counterparts .

The biological activity of (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function.

- Nucleophilic Interactions : The Schiff base moiety can react with nucleophiles in biological systems, leading to various biochemical effects .

Case Studies and Research Findings

Research has shown that triazole compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. For example:

- Cytotoxicity Testing : A study demonstrated that certain triazole derivatives showed low cytotoxicity against normal cell lines while being effective against cancer cells. This selectivity is crucial for developing safe therapeutic agents .

- Antimicrobial Screening : In another study, compounds similar to (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol were screened against various bacterial strains and fungi. Results revealed promising antimicrobial efficacy .

Q & A

Q. What are the critical steps and challenges in synthesizing (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. First, 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions. The Schiff base formation step then involves reacting this intermediate with 4-fluorobenzaldehyde under reflux in ethanol or methanol, often catalyzed by glacial acetic acid . Key challenges include controlling the reaction pH (to avoid side products like disulfides) and ensuring the E-isomer selectivity of the benzylidene group. Purification via column chromatography (using pet ether/ethyl acetate gradients) or recrystallization is critical for isolating the pure product .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR for verifying substituent positions and isomerism), FT-IR (to confirm the thiol (-SH) and imine (-C=N-) groups), and HPLC (for purity assessment ≥95%). X-ray crystallography is ideal for resolving stereochemical ambiguities, as seen in related triazole-thiol derivatives . Thin-layer chromatography (TLC) with iodine vapor visualization is recommended for real-time monitoring during synthesis .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the thiol group to disulfides. Stability studies on analogous triazole-thiols suggest degradation under prolonged exposure to UV light (λ < 300 nm) due to C–S bond cleavage . Use amber glass vials and avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis.

Advanced Research Questions

Q. How can researchers optimize the reaction yield and selectivity for the E-isomer during Schiff base formation?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor imine formation but may reduce selectivity. Ethanol/methanol with catalytic acetic acid (1–2%) provides a balance between yield (70–85%) and E-isomer dominance .

- Temperature : Reflux conditions (70–80°C) accelerate kinetics but may promote Z-isomer formation. Microwave-assisted synthesis at controlled temperatures (60–65°C) can enhance E-selectivity .

- Additives : Molecular sieves (3Å) absorb water, shifting equilibrium toward imine formation. Confirm isomer ratio via ¹H NMR (imine proton at δ 8.2–8.5 ppm for E vs. δ 7.8–8.0 ppm for Z) .

Q. What computational methods are suitable for predicting biological targets or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), leveraging the triazole-thiol’s metal-binding affinity .

- DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The bromine and fluorine substituents significantly lower LUMO energy, enhancing reactivity in SNAr reactions .

Q. How do substituents (Br, F) influence the compound’s electronic properties and binding affinity?

- Methodological Answer :

- Electron-Withdrawing Effects : The 4-bromophenyl group increases π-π stacking with aromatic residues in protein binding pockets, while the 4-fluorobenzylidene moiety enhances metabolic stability and membrane permeability via hydrophobic interactions .

- Spectroscopic Evidence : Compare Hammett constants (σₚ for Br = +0.23, F = +0.06) to correlate substituent effects on reaction rates. Red shifts in UV-Vis spectra (λmax ~270–290 nm) indicate extended conjugation due to the imine linkage .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for IC₅₀ comparisons). Discrepancies in IC₅₀ values (e.g., 10–50 μM) may arise from variations in solubility (use DMSO stocks ≤0.1% v/v) .

- SAR Analysis : Compare analogs (e.g., replacing Br with Cl or F) to isolate substituent-specific effects. For example, bromine enhances halogen bonding in kinase inhibition assays, while fluorine improves pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.